![molecular formula C17H21N3O2 B5855328 N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855328.png)
N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This compound has gained attention in recent years due to its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects in animal models of arthritis, multiple sclerosis, and neuropathic pain. N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide selectively binds to and blocks the P2X7 receptor, which is a ligand-gated ion channel that is involved in the regulation of immune responses and inflammation. By blocking this receptor, N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide inhibits the release of pro-inflammatory cytokines and reduces inflammation.
Biochemical and Physiological Effects:
N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide has been shown to have anti-inflammatory effects in various animal models. It has also been shown to reduce neuropathic pain and improve cognitive function in animal models of Alzheimer's disease. In addition, N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide has been shown to have a neuroprotective effect in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide is a potent and selective antagonist of the P2X7 receptor, which makes it a valuable tool for studying the role of this receptor in various diseases. However, it is important to note that N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide has limitations in terms of its solubility and stability, which may affect its efficacy in certain experiments.
Orientations Futures
There are several future directions for research on N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide. One area of interest is the potential use of N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide as a therapeutic agent in various diseases. Another area of interest is the development of more potent and selective P2X7 receptor antagonists. Additionally, further studies are needed to understand the mechanism of action of N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide and its effects on different cell types and tissues.
Méthodes De Synthèse
The synthesis of N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide involves the reaction of 3-pyridinecarboximidamide with 1-adamantyl isocyanate in the presence of a base. The reaction yields a white solid, which is then purified by recrystallization. This method has been optimized to produce high yields of N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide with high purity.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c18-15(14-2-1-3-19-10-14)20-22-16(21)17-7-11-4-12(8-17)6-13(5-11)9-17/h1-3,10-13H,4-9H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNOCOWHEVGQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)ON=C(C4=CN=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)O/N=C(/C4=CN=CC=C4)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-[Amino(pyridin-3-YL)methylidene]amino adamantane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5855248.png)
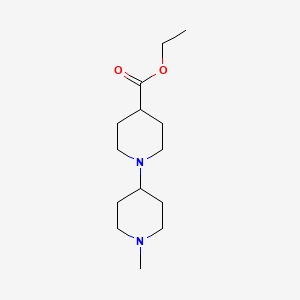
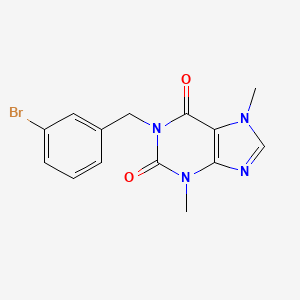
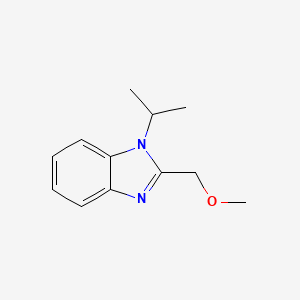

![4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5855290.png)
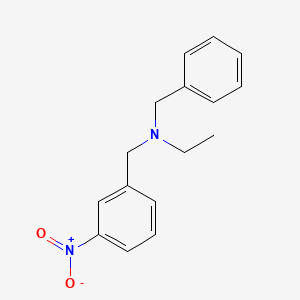
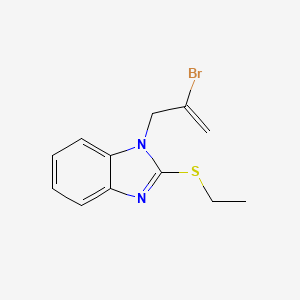
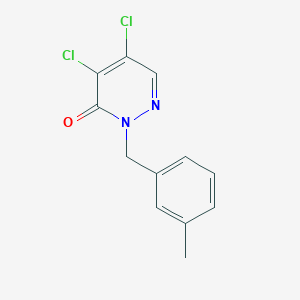
![3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5855312.png)
![N-methyl-N-(4-methylphenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5855319.png)
![N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5855320.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5855352.png)